![molecular formula C21H24ClFN4O2 B2587861 N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049374-84-6](/img/structure/B2587861.png)
N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The presence of the piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Piperazine rings, for instance, can undergo various reactions including alkylation, acylation, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, stability, and purity would be determined experimentally. The compound is likely to be a solid at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structures similar to N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide have been synthesized for antimicrobial purposes. For example, Mishra and Chundawat (2019) synthesized a series of compounds with potent activity against gram-negative and gram-positive bacteria, as well as fungal strains, through nucleophilic substitution reactions, showcasing the potential of similar compounds in antimicrobial research (Mishra & Chundawat, 2019).
Antihistaminic Agents
Compounds structurally related to the specified chemical have been explored for their H1-antihistaminic activity. Iemura et al. (1986) synthesized a series of benzimidazoles with significant antihistaminic activity, suggesting that structural analogs might also hold potential in this area (Iemura et al., 1986).
PET Tracers for Neurological Disorders
Another application is in the development of PET tracers for neuropsychiatric disorders. García et al. (2014) prepared carboxamides as analogs of WAY100635, showing high affinity and selectivity for 5-HT1A receptors, which are crucial in neuropsychiatric research (García et al., 2014).
Antibacterial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) focused on the synthesis and biological evaluation of tert-butyl piperazine-1-carboxylate derivatives, indicating the structural framework's relevance in creating compounds with antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Safety and Hazards
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-17-7-5-16(6-8-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-4-2-1-3-18(19)23/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGHDFUPTFEXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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